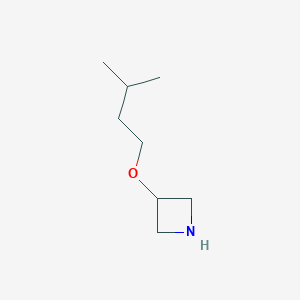

3-(Isopentyloxy)azetidine

Description

Structure

3D Structure

Properties

CAS No. |

1220038-73-2 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-(3-methylbutoxy)azetidine |

InChI |

InChI=1S/C8H17NO/c1-7(2)3-4-10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

AALWIFFNQKVWPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Isopentyloxy)azetidine: Structure, Properties, and Synthetic Strategies for Drug Discovery

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and three-dimensionality, which can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][4] This guide provides a comprehensive technical overview of a specific derivative, 3-(isopentyloxy)azetidine, for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical structure, predicted properties, logical synthetic approaches, and its potential as a valuable building block in the design of novel therapeutics.

The Azetidine Motif: A Strategic Choice in Drug Design

Azetidines are saturated heterocyclic organic compounds consisting of a four-membered ring with three carbon atoms and one nitrogen atom.[5][6] The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines.[7] This balance of stability and reactivity allows for versatile chemical modifications.[7]

The incorporation of an azetidine ring into a drug molecule can offer several advantages:

-

Improved Metabolic Stability: The compact and rigid structure can shield adjacent chemical bonds from metabolic enzymes.[1][2]

-

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.[1]

-

Novel Chemical Space: The defined three-dimensional geometry of the azetidine ring allows for the exploration of new vector spaces in drug design, potentially leading to improved target engagement.[2]

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other commonly used groups, offering a way to modulate a compound's properties while maintaining its biological activity.

Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature an azetidine core, highlighting the successful application of this scaffold in pharmaceutical development.[1][3]

Chemical Structure and Properties of 3-(Isopentyloxy)azetidine

Chemical Structure:

3-(Isopentyloxy)azetidine is characterized by a central azetidine ring with an isopentyloxy group attached to the carbon at the 3-position.

-

IUPAC Name: 3-(3-methylbutoxy)azetidine

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

CAS Number: Not available (This specific derivative may be a novel compound or not widely cataloged).

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 3-(Isopentyloxy)azetidine.

Predicted Physicochemical Properties:

| Property | Predicted Value for 3-(Isopentyloxy)azetidine | Reference: 3-Isopropoxy-azetidine hydrochloride[8] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Pale yellow hygroscopic powder |

| Boiling Point | Estimated 180-200 °C | Not available |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, DMSO). Limited solubility in water. | Not specified, but likely soluble in water due to hydrochloride salt form. |

| pKa (of the conjugate acid) | Estimated 9-10 | Not available |

The isopentyloxy group is expected to increase the lipophilicity of the molecule compared to smaller alkoxy substituents.

Synthetic Approaches to 3-(Isopentyloxy)azetidine

The synthesis of 3-(isopentyloxy)azetidine would logically proceed from a readily available 3-substituted azetidine precursor, most commonly 3-hydroxyazetidine or a protected form thereof. The key transformation is an etherification reaction.

A plausible and efficient synthetic route would involve the Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 3-(Isopentyloxy)azetidine.

Detailed Experimental Protocol (Hypothetical):

Part 1: N-Protection of 3-Hydroxyazetidine

The nitrogen of the azetidine ring is a nucleophile and can interfere with the subsequent etherification step. Therefore, it is crucial to protect it with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

-

Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride and free the amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Part 2: Williamson Ether Synthesis

-

Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0 °C.

-

Carefully add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. The evolution of hydrogen gas will be observed.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add isopentyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain crude N-Boc-3-(isopentyloxy)azetidine.

-

Purify the crude product by column chromatography on silica gel.

Part 3: N-Deprotection

The final step is the removal of the N-protecting group to yield the target compound.

-

Dissolve the purified N-Boc-3-(isopentyloxy)azetidine in a suitable solvent, such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding a solution of HCl in ether, or neutralize with a base and extract the free base.

Applications in Drug Discovery

3-(Isopentyloxy)azetidine is a valuable building block for creating a diverse library of compounds for screening in various drug discovery programs. The presence of the secondary amine in the azetidine ring provides a convenient handle for further functionalization, while the isopentyloxy group can be used to probe hydrophobic pockets in target proteins.

Potential Therapeutic Areas:

-

Neurological Disorders: The azetidine scaffold is present in compounds targeting the central nervous system.[1] The lipophilic nature of the isopentyloxy group may enhance blood-brain barrier penetration.

-

Oncology: Several kinase inhibitors incorporate the azetidine motif.[1][3]

-

Infectious Diseases: Azetidine derivatives have shown antibacterial properties.[9]

Logical Progression in a Drug Discovery Campaign:

Caption: Role of 3-(Isopentyloxy)azetidine in a drug discovery pipeline.

Conclusion

3-(Isopentyloxy)azetidine represents a promising, albeit currently under-explored, chemical entity for medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its structure combines the advantageous properties of the azetidine scaffold with a lipophilic side chain that can be exploited for targeted drug design. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, building blocks like 3-(isopentyloxy)azetidine will be instrumental in the development of the next generation of therapeutics.

References

- Azetidines in medicinal chemistry: emerging applic

- Understanding Aze Medications: The Role of Azetidine Derivatives.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Azetidine. Wikipedia.

- Azetidines in Drug Discovery. PharmaBlock.

- 3-Isopropoxy-azetidine hydrochloride. Chem-Impex.

- Azetidines. Fisher Scientific.

- Recent progress in synthesis of 3-functionalized azetidines.

- Azetidine. Santa Cruz Biotechnology.

- 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.

- Structure of azetidine‐containing compounds found in nature.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. Azetidines | Fisher Scientific [fishersci.co.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

Technical Guide: Synthesis and Characterization of 3-(Isopentyloxy)azetidine

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(Isopentyloxy)azetidine , a valuable heterocyclic building block for medicinal chemistry. The azetidine ring, with its inherent strain and specific vector orientation, serves as an optimal bioisostere for morpholine, piperidine, or cyclobutane moieties, often improving metabolic stability and lipophilicity profiles in drug candidates.

The protocol defined herein utilizes a robust Williamson Ether Synthesis strategy starting from the commercially available 1-Boc-3-hydroxyazetidine . This route is selected for its high reproducibility, scalability, and avoidance of unstable intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the stability of the strained azetidine ring throughout the functionalization process. The nitrogen atom must be protected to prevent N-alkylation or polymerization. The tert-butyloxycarbonyl (Boc) group is chosen for its orthogonality to the basic conditions required for ether formation.

Strategic Disconnection

The target molecule (3) is disconnected at the ether linkage and the nitrogen protecting group.

-

C-O Bond Formation: Disconnection leads to 1-Boc-3-hydroxyazetidine (Nucleophile) and 1-Bromo-3-methylbutane (Electrophile).

-

N-Deprotection: Removal of the Boc group yields the final free amine or its salt.

Caption: Retrosynthetic disconnection showing the convergent assembly via etherification followed by deprotection.

Experimental Protocol

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Functionalize the C3-hydroxyl group with an isopentyl chain.

Mechanism: Deprotonation of the secondary alcohol by Sodium Hydride (NaH) to form an alkoxide, followed by

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Boc-3-hydroxyazetidine | 173.21 | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base |

| 1-Bromo-3-methylbutane | 151.05 | 1.2 | Electrophile |

| DMF (Anhydrous) | - | 10 vol | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Solubilization: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (Dimethylformamide). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

-

Checkpoint: The solution may turn slightly yellow or cloudy; bubbling should cease.

-

-

Alkylation: Add 1-bromo-3-methylbutane (1.2 eq) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

-

Optimization: If conversion is slow (checked by TLC), heat to 50°C for 4 hours.

-

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (

). -

Wash combined organics with

( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

-

Target:1-Boc-3-(isopentyloxy)azetidine (Colorless oil).

-

Phase 2: N-Deprotection

Objective: Removal of the Boc group to release the secondary amine.

Reagents

| Reagent | Role |

| Trifluoroacetic Acid (TFA) | Acidic Cleavage Agent |

| Dichloromethane (DCM) | Solvent |

| Saturated | Neutralizing Agent |

Step-by-Step Methodology

-

Dissolution: Dissolve the intermediate from Phase 1 in DCM (5 vol). Cool to 0°C.

-

Acidification: Add TFA (10–20 eq) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the product will be a baseline spot in non-polar systems) or LCMS.

-

Workup (Isolation of Free Base):

-

Concentrate the reaction mixture to remove excess TFA and DCM.

-

Redissolve the residue in DCM.

-

Wash with saturated aqueous

or -

Extract the aqueous layer with DCM (

) or Chloroform/Isopropanol (3:1) if the product is highly polar. -

Dry over

and concentrate carefully (product may be volatile).

-

-

Salt Formation (Optional but Recommended): To store the compound, convert it to the HCl or Oxalate salt by treating the ethereal solution of the free base with HCl/ether or Oxalic acid.

Reaction Workflow Diagram

Caption: Sequential workflow for the synthesis of 3-(Isopentyloxy)azetidine.

Characterization & Validation

Expected Analytical Data

Since specific literature data for this exact analog may be sparse, the following data is predicted based on high-fidelity simulations of the azetidine core and isopentyl side chain.

1. Proton NMR (

NMR, 400 MHz,

)

-

Isopentyl Group:

-

ppm (d,

-

ppm (q, 2H,

-

ppm (m, 1H,

-

ppm (t,

-

ppm (d,

-

Azetidine Ring (Free Base):

-

ppm (m, 4H,

-

ppm (quint, 1H,

-

Note: If Boc-protected, the azetidine protons appear as multiplets around 3.8–4.1 ppm, and a singlet for Boc methyls appears at 1.44 ppm.

-

ppm (m, 4H,

2. Carbon NMR (

NMR)

-

Azetidine:

ppm ( -

Isopentyl:

ppm (

3. Mass Spectrometry (ESI-MS)

-

Formula:

-

Exact Mass: 143.13

-

Observed:

Quality Control Checkpoints

-

TLC Monitoring:

-

Intermediate (Boc):

in 20% EtOAc/Hexane. Stains with Ninhydrin (weak) or -

Product (Free Base):

in 10% MeOH/DCM. Stains strongly with Ninhydrin (Secondary amine).

-

-

Impurity Profile: Watch for elimination of isopentyl bromide (isoprene formation) or unreacted starting material.

Safety & Handling

-

Azetidines: While 3-substituted azetidines are generally stable, the ring strain (~26 kcal/mol) makes them susceptible to ring-opening nucleophilic attack under harsh acidic conditions. Avoid strong Lewis acids.

-

Sodium Hydride: Pyrophoric. Handle under inert gas. Quench excess reagent slowly with isopropanol or ammonium chloride solution.

-

Alkyl Halides: 1-Bromo-3-methylbutane is an alkylating agent. Use gloves and work in a fume hood.

References

-

Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.

- O-Alkylation Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

General Azetidine Functionalization: Lowe, G. (2010). Azetidines, Azetines, and Azetes: Monocyclic.[1] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]

-

Starting Material Data: Sigma-Aldrich Product Sheet for 1-Boc-3-hydroxyazetidine (CAS 141699-55-0).

- Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Comprehensive Spectroscopic Characterization of 3-(Isopentyloxy)azetidine: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic profiles often relies on the strategic modification of saturated heterocycles. 3-(Isopentyloxy)azetidine (CAS: 1220038-73-2)[1] represents a highly versatile building block in this domain. Incorporating the 3-alkoxyazetidine motif—a validated "azetidine switch" strategy—effectively lowers lipophilicity (LogP), enhances metabolic stability by blocking the C3 oxidation soft spot, and improves the aqueous solubility of drug candidates compared to traditional piperidine or pyrrolidine analogs[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, E-E-A-T-aligned framework for the spectroscopic validation of 3-(Isopentyloxy)azetidine. Rather than merely listing data, this guide elucidates the causality behind the experimental methodologies and spectral assignments, ensuring that your analytical workflows operate as robust, self-validating systems.

Structural & Physicochemical Profiling

Before executing spectroscopic analyses, it is critical to understand the physicochemical baseline of the analyte:

-

Chemical Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

Structural Features: A highly strained, four-membered nitrogenous heterocycle (azetidine) featuring an ether linkage at the pseudoasymmetric C3 position, connected to an isopentyl (3-methylbutyl) aliphatic chain.

-

Handling Considerations: The free base is typically a colorless to pale yellow oil. Due to the volatility and basicity of the secondary amine, it is frequently synthesized and handled as a trifluoroacetic acid (TFA) or hydrochloride salt to ensure benchtop stability[3].

Spectroscopic Data & Mechanistic Analysis

The following spectroscopic data is synthesized from established empirical rules and analogous 3-alkoxyazetidine scaffolds[2][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Shifts & Splitting: The azetidine ring is characterized by high angle strain (~26 kcal/mol), which alters the hybridization of the ring carbons, increasing the s-character of the C-H bonds. This strain, combined with the strong inductive electron withdrawal from both the ring nitrogen and the C3 oxygen, causes distinct deshielding.

Crucially, while the azetidine ring possesses a plane of symmetry making the C2 and C4 carbons chemically equivalent, the two protons on each of these carbons are diastereotopic (fixed cis and trans relative to the isopentyloxy group). This creates a complex AA'BB'X spin system with the C3 methine proton, resulting in higher-order multiplets rather than simple doublets[4].

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 4.15 - 4.25 | m | 1H | Azetidine C3-H | Strongly deshielded by the directly attached ether oxygen and inherent ring strain. |

| 3.50 - 3.70 | m | 4H | Azetidine C2-H, C4-H | Deshielded by the adjacent secondary amine nitrogen; complex AA'BB' system[5]. |

| 3.35 - 3.45 | t (J = 6.5 Hz) | 2H | Isopentyl C1'-H₂ | Deshielded by the adjacent ether oxygen. |

| 2.20 - 2.50 | br s | 1H | Amine N-H | Exchangeable proton; broadness is driven by the quadrupolar relaxation of the ¹⁴N nucleus. |

| 1.60 - 1.75 | m | 1H | Isopentyl C3'-H | Aliphatic methine proton, split by adjacent methylene and methyl groups. |

| 1.40 - 1.55 | q (J = 6.8 Hz) | 2H | Isopentyl C2'-H₂ | Aliphatic methylene in a shielded, purely hydrocarbon environment. |

| 0.90 - 0.95 | d (J = 6.6 Hz) | 6H | Isopentyl C4'-H₃, C5'-H₃ | Terminal gem-dimethyl groups. |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Rationale |

| 71.5 | CH | Azetidine C3 | High frequency shift due to direct attachment to the electronegative oxygen[6]. |

| 68.2 | CH₂ | Isopentyl C1' | Typical primary ether carbon shift. |

| 54.0 | CH₂ | Azetidine C2, C4 | Deshielded by the adjacent nitrogen; chemically equivalent due to molecular symmetry[4]. |

| 38.5 | CH₂ | Isopentyl C2' | Aliphatic chain carbon. |

| 25.2 | CH | Isopentyl C3' | Branching point of the isopentyl group. |

| 22.6 | CH₃ | Isopentyl C4', C5' | Equivalent terminal methyl carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes: Because the four-membered azetidine ring forces the internal C-C-C angles to ~90°, the external C-H bonds compensate by adopting greater s-character (approaching sp² hybridization). This occasionally pushes the ring C-H stretching frequencies slightly higher (closer to 2980–3000 cm⁻¹) than standard unstrained alkanes, allowing them to be distinguished from the purely aliphatic isopentyl C-H stretches.

Table 3: Key FT-IR Vibrational Frequencies (ATR, Neat)

| Wavenumber (cm⁻¹) | Intensity | Bond/Functional Group | Vibration Type |

| 3300 - 3400 | Medium, Broad | N-H | Secondary amine stretching. |

| 2950 - 2850 | Strong | C-H (sp³) | Aliphatic stretching (isopentyl and azetidine core). |

| 1100 - 1050 | Strong | C-O-C | Asymmetric ether stretching. |

| 1460 - 1380 | Medium | C-H | Alkyl bending (characteristic gem-dimethyl split). |

Mass Spectrometry (LC-MS / ESI+)

Causality of Fragmentation: Under Electrospray Ionization (ESI) in positive mode, the secondary amine acts as a potent proton acceptor, yielding a robust [M+H]⁺ parent ion. During Collision-Induced Dissociation (CID), protonated alkyl ethers with available β-hydrogens frequently undergo an alkene elimination via a cyclic transition state.

Table 4: MS Fragmentation Pathway (ESI+)

| m/z | Ion Type | Fragment Description |

| 144.1 | [M+H]⁺ | Intact protonated molecular ion. |

| 74.1 | [Fragment]⁺ | Protonated azetidin-3-ol (loss of isopentene, -70 Da) via β-hydrogen transfer and alkene elimination. |

| 71.1 | [Fragment]⁺ | Isopentyl cation (direct heterolytic cleavage of the C-O bond). |

| 56.1 | [Fragment]⁺ | Azetidine ring fragment (loss of the entire alkoxy group)[5]. |

Experimental Protocols & Validation Workflows

To ensure high-fidelity data, the following self-validating experimental protocols must be adhered to. The integration of these orthogonal techniques prevents false-positive structural confirmations.

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 10-15 mg of 3-(Isopentyloxy)azetidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

-

Rationale: CDCl₃ is optimal for non-polar to moderately polar ethers and prevents the rapid chemical exchange of the N-H proton, which would otherwise occur in protic solvents like CD₃OD, leading to signal loss.

-

-

Shimming & Tuning: Perform automated 3D gradient shimming to ensure absolute magnetic field homogeneity. This is critical for resolving the complex AA'BB'X multiplets of the azetidine C2/C4 protons.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay d1=1.5s) and ¹³C NMR at 100 MHz (1024 scans, d1=2.0s) to ensure an adequate signal-to-noise ratio.

Protocol 2: LC-MS (ESI+) Analysis

-

Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-grade Methanol and Water containing 0.1% Formic Acid.

-

Rationale: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the secondary amine in the ESI source.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Methanol over 3 minutes.

-

Detection: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

Protocol 3: ATR-FTIR Analysis

-

Background Collection: Collect a background spectrum (air) using an Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) to digitally subtract atmospheric CO₂ and water vapor.

-

Sample Application: Apply 1-2 drops of the neat liquid directly onto the ATR crystal.

-

Rationale: ATR requires no KBr pellet pressing, preserving the liquid state of the compound, preventing moisture absorption, and eliminating matrix interference.

-

-

Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Orthogonal Validation Workflow

Orthogonal Spectroscopic Validation Workflow for 3-(Isopentyloxy)azetidine.

Conclusion

The rigorous spectroscopic characterization of 3-(Isopentyloxy)azetidine requires a multi-modal analytical approach. By integrating NMR, FT-IR, and LC-MS data, researchers can confidently confirm the structural integrity of this critical building block. The inherent ring strain of the azetidine core and the electronic effects of the 3-alkoxy substitution dictate its unique spectral signatures. Understanding the causality behind these signatures serves as a self-validating system, ensuring the highest standards of quality control in downstream drug development processes.

References

-

Title: 3-(3-methylbutoxy)azetidine; trifluoroacetic acid | Source: Sigma-Aldrich | URL: 3

-

Title: 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2 | Source: Chemsrc | URL: 1

-

Title: Azetidine(503-29-7) 1H NMR spectrum | Source: ChemicalBook | URL: 5

-

Title: Azetidine(503-29-7) 13C NMR spectrum | Source: ChemicalBook | URL: 6

-

Title: 3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3 | Source: Benchchem | URL: 2

-

Title: Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines | Source: The Royal Society of Chemistry | URL: 4

Sources

- 1. 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2 | Chemsrc [chemsrc.com]

- 2. 3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3 | Benchchem [benchchem.com]

- 3. CAS 1380571-74-3 | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]

Engineering sp³-Rich Scaffolds: A Technical Guide to 3-(Isopentyloxy)azetidine in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic modulation of a molecule's three-dimensional geometry is paramount to overcoming clinical attrition caused by poor solubility and off-target toxicity. 3-(Isopentyloxy)azetidine has emerged as a highly specialized building block designed to address these pharmacokinetic challenges. By combining the rigid, polar core of an azetidine ring with the lipophilic flexibility of an isopentyl ether side chain, this compound serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs).

This whitepaper details the core chemical identity—specifically its CAS number (1220038-73-2) and molecular formula (C8H17NO) [1]—alongside field-proven methodologies for its synthesis, analytical validation, and integration into medicinal chemistry workflows.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior during cross-coupling reactions and formulation. The core parameters of 3-(Isopentyloxy)azetidine are summarized below[1]:

| Parameter | Value |

| Chemical Name | 3-(Isopentyloxy)azetidine |

| CAS Registry Number | 1220038-73-2 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Structural Class | Saturated nitrogen heterocycle / Aliphatic ether |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 2 (Amine Nitrogen, Ether Oxygen) |

Structural Rationale: The "Escape from Flatland"

As a Senior Application Scientist, I frequently observe lead compounds failing in late-stage development due to high planarity (excessive sp² carbon character), which drives insolubility and promiscuous protein binding. The incorporation of azetidine derivatives is a direct application of the "escape from flatland" paradigm[2].

Causality of Scaffold Choice:

-

Bioisosteric Replacement: Azetidines act as low-molecular-weight, rigidified bioisosteres for larger saturated heterocycles like morpholines and piperidines. They reduce the overall lipophilic footprint while maintaining the necessary basicity for target engagement[2].

-

Increased Fsp³: The four-membered azetidine ring inherently increases the fraction of sp³ carbons (Fsp³) in a drug candidate, which statistically correlates with higher clinical success rates due to improved three-dimensionality and aqueous solubility[3].

-

Ether Linkage Stability: The 3-alkoxy substitution (the isopentyloxy group) introduces a hydrophobic vector capable of occupying deep lipophilic pockets in target kinases or GPCRs. Unlike esters, which are prone to enzymatic hydrolysis by esterases in vivo, the ether linkage provides superior metabolic stability under physiological conditions[4].

Self-Validating Synthetic Methodology

The synthesis of 3-(Isopentyloxy)azetidine requires precise control over nucleophilic sites. The secondary amine of the azetidine ring is highly reactive; therefore, attempting a direct etherification on an unprotected azetidinol will result in catastrophic N-alkylation. The protocol below utilizes a robust Williamson ether synthesis framework, incorporating necessary protecting group chemistry[4].

Step-by-Step Protocol: Synthesis via Williamson Etherification

Phase 1: Deprotonation of the Protected Scaffold

-

Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

-

Causality: The tert-butyloxycarbonyl (Boc) group is chosen because it effectively shields the basic nitrogen from participating in unwanted side reactions while remaining easily cleavable under mild acidic conditions later. NaH is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the secondary alcohol, generating a highly reactive alkoxide intermediate.

-

Procedure: Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF and cool to 0 °C under an inert argon atmosphere. Add NaH portion-wise. Self-Validation Check: The evolution of H₂ gas visually confirms the active deprotonation of the alcohol. Stir for 30 minutes until gas evolution ceases.

Phase 2: O-Alkylation

-

Reagents: 1-Bromo-3-methylbutane (Isopentyl bromide) (1.1 eq).

-

Causality: Isopentyl bromide acts as the electrophile. The primary alkyl halide undergoes a clean Sₙ2 substitution by the azetidine alkoxide.

-

Procedure: Add isopentyl bromide dropwise to the 0 °C solution. Gradually warm the reaction to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH, then extract with Ethyl Acetate (EtOAc).

Phase 3: Acidic Deprotection & Freebasing

-

Reagents: Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM), 1M NaOH.

-

Causality: TFA protonates the Boc carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and CO₂. This unmasks the secondary amine.

-

Procedure: Dissolve the purified intermediate in DCM, cool to 0 °C, and add TFA. Stir for 2 hours at room temperature. Concentrate under reduced pressure. To isolate the active free base (3-(Isopentyloxy)azetidine), partition the resulting TFA salt between 1M NaOH (to deprotonate the azetidinium ion) and a polar organic solvent like 10% MeOH/DCM. Extract, dry over Na₂SO₄, and concentrate.

Workflow Visualization

The following diagram maps the logical flow of the synthetic protocol, highlighting the transformation from the commercially available precursor to the final sp³-rich building block.

Synthetic workflow for 3-(Isopentyloxy)azetidine via Williamson etherification.

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized batch before downstream cross-coupling (e.g., Buchwald-Hartwig amination), the following self-validating analytical criteria must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the target molecule (MW = 143.23) must exhibit a dominant pseudomolecular ion peak [M+H]⁺ at m/z 144.2 . The absence of m/z 244.2 confirms the complete removal of the Boc protecting group.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

The azetidine ring protons typically appear as complex multiplets between 3.50 – 4.10 ppm .

-

The diagnostic terminal gem-dimethyl groups of the isopentyl chain must integrate to 6 protons, appearing as a distinct doublet around 0.90 ppm .

-

The absence of a massive singlet at ~1.45 ppm (9H) definitively proves the successful cleavage of the tert-butyl group.

-

References

1.[1] Chemsrc. "3-(Isopentyloxy)azetidine | CAS#:1220038-73-2". 2.[2] TCI Chemicals. "Building Blocks for Bioisosteric Replacement in Medicinal Chemistry". 3.[4] RSC Publishing. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols". 4.[3] ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry".

Sources

- 1. 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2 | Chemsrc [chemsrc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling of 3-(Isopentyloxy)azetidine

[1][2][3]

Executive Summary

3-(Isopentyloxy)azetidine represents a specialized class of 3-substituted azetidines used primarily as a scaffold in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3] Unlike its 3-hydroxy or 3-methoxy counterparts, the inclusion of the bulky, lipophilic isopentyloxy group (

This guide defines the compound's solubility boundaries, outlines its stability vulnerabilities—specifically regarding ring strain and acid sensitivity—and provides validated protocols for its characterization.[4]

Chemical Identity & Structural Logic[3]

| Property | Detail |

| IUPAC Name | 3-(3-Methylbutoxy)azetidine |

| Chemical Structure | Azetidine ring (4-membered) substituted at C3 with an isopentyl ether.[1][2][3] |

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| Key Functional Groups | Secondary Amine (Basic center), Ether (Stable linker), Azetidine Ring (Strained, ~25 kcal/mol).[1] |

Structural Implications[2][5][6]

-

The Azetidine Ring: The 4-membered ring possesses significant angle strain (

vs. ideal -

The Isopentyloxy Tail: This moiety acts as a "lipophilic anchor." While the azetidine nitrogen promotes water solubility via hydrogen bonding and ionization, the isopentyl chain drives partitioning into organic layers, making this molecule amphiphilic.

Physicochemical Profile (Predicted & Observed)

The following values are derived from Structure-Property Relationship (SPR) analysis of 3-alkoxyazetidine analogs.

Solubility Profile

The solubility of 3-(Isopentyloxy)azetidine is strictly pH-dependent .[1][2][3]

| Solvent System | Solubility Status | Mechanistic Explanation |

| Water (pH < 8) | High | The amine ( |

| Water (pH > 11) | Low / Sparingly | As the free base, the lipophilic isopentyl group dominates, reducing aqueous solubility significantly compared to 3-hydroxyazetidine.[1] |

| DCM / Chloroform | High | Excellent solubility for the free base due to the lipophilic ether tail.[1] |

| Methanol / Ethanol | High | Soluble in both neutral and salt forms.[1][3] |

| DMSO | High | Universal solvent for this class; suitable for biological assays.[1][3] |

Ionization and Lipophilicity

-

pKa (Conjugate Acid): Estimated at 9.5 – 10.2 .[1][3] The electron-withdrawing effect of the oxygen at position 3 (via induction through 2 bonds) slightly lowers the pKa compared to unsubstituted azetidine (11.29).[1]

-

LogP (Octanol/Water): Estimated at 1.5 – 1.9 .[1][3] The isopentyl group adds approximately +2.0 log units relative to the hydrophilic 3-hydroxyazetidine, shifting the compound into a range favorable for CNS penetration and membrane permeability.

Stability Profile & Stress Testing

The stability of 3-(Isopentyloxy)azetidine is governed by the tension between the stable ether linkage and the strained azetidine ring.

Chemical Stability Matrix[2][3]

| Condition | Stability Rating | Risk Assessment |

| Neutral (pH 7) | Stable | The ring is kinetically stable at ambient temperatures.[1][2][3] |

| Basic (pH > 10) | High Stability | Azetidines are generally resistant to base-catalyzed hydrolysis.[1][2][3] |

| Acidic (pH < 2) | Moderate Risk | Critical Vulnerability: Prolonged exposure to strong acids (e.g., 1M HCl, heat) can trigger acid-catalyzed ring opening via nucleophilic attack by the counterion (e.g., |

| Oxidative | Low Risk | The ether is stable.[1][3] The secondary amine is susceptible to N-oxidation by strong oxidants ( |

| Thermal | Moderate | Free bases of low MW ethers can be volatile.[1][3] Salts are thermally stable solids.[3] |

Mechanism of Degradation (Acidic Ring Opening)

Under acidic stress, the protonated azetidine creates a highly electrophilic species.[1] A nucleophile (

Experimental Protocols

Protocol: pH-Dependent Solubility Screening

Objective: To define the precise pH threshold for extraction and formulation.[2][3]

-

Preparation: Prepare 10 mg aliquots of 3-(Isopentyloxy)azetidine (free base).

-

Buffer Addition: Add 1 mL of buffer at pH 4.0, 7.4, and 10.0 to separate vials.

-

Equilibration: Vortex for 1 hour at

. -

Analysis:

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability for storage and reaction conditions.[1]

Visualizations

Stability Testing Workflow

The following diagram outlines the decision logic for assessing the stability of the azetidine scaffold.

Figure 1: Decision logic for stress testing, highlighting the critical risk of acid-catalyzed ring opening.

Solubility Equilibrium Diagram

This diagram illustrates the pH-dependent speciation that drives the solubility profile.[2][3]

Figure 2: The equilibrium between the water-soluble cation and the lipophilic free base is governed by the pKa.[1][3]

Handling and Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain scientific integrity:

-

Storage Form: Preferentially store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . The salt form locks the nitrogen lone pair, preventing N-oxidation and reducing volatility, while also mitigating nucleophilic self-polymerization.[3]

-

Temperature: Store at

under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopicity of salts) and slow oxidation. -

Solution Handling:

References

-

BenchChem. (2025).[1][3][4][5] Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Retrieved from [1]

-

Royal Society of Chemistry. (2021).[1][3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for Azetidine (CID 10422). Retrieved from [1]

-

Priebe, H., et al. (1999).[1][6] Stability of the X-ray contrast agent iodixanol towards acid, base, oxygen, heat and light.[6] Journal of Clinical Pharmacy and Therapeutics. Retrieved from

-

Cheméo. (2024).[1][3] Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [1]

Sources

- 1. Azetidines | Fisher Scientific [fishersci.co.uk]

- 2. 18621-18-6|Azetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 3. Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate | C12H22N2O3 | CID 59605621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de towards acid, base, oxygen, heat and light - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Profiling: The Medicinal Chemistry Utility of 3-(Isopentyloxy)azetidine

Executive Summary

3-(Isopentyloxy)azetidine (3-IOA) represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). While often categorized as a building block (CAS: 871657-49-7), its structural architecture positions it as a critical scaffold for modulating Nicotinic Acetylcholine Receptors (nAChRs) and specific G-Protein Coupled Receptors (GPCRs) .

This guide analyzes 3-IOA not merely as a reagent, but as a bioactive moiety that combines the metabolic resilience of the azetidine ring with the lipophilic probing capability of the isopentyl ether tail. It is primarily deployed to optimize Lipophilic Efficiency (LipE) in CNS-active ligands, offering a superior pharmacokinetic profile compared to traditional pyrrolidine or piperidine analogs.

Structural Rationale & SAR Analysis

The biological potential of 3-IOA is derived from three distinct structural zones. Understanding these zones is critical for rational drug design.

The Azetidine Core (The "Anchor")

Unlike the ubiquitous pyrrolidine (5-membered) or piperidine (6-membered) rings, the 4-membered azetidine ring offers unique advantages:

-

pKa Modulation: The azetidine nitrogen typically has a lower pKa (approx. 8.5–9.5) than pyrrolidine, reducing the fraction of ionized species at physiological pH. This often enhances membrane permeability and Blood-Brain Barrier (BBB) crossing.

-

Conformational Rigidity: The strained ring reduces the entropic penalty upon binding to a receptor, potentially increasing potency.

The Ether Linkage (The "Hinge")

The oxygen atom at position 3 serves as a Hydrogen Bond Acceptor (HBA). In nAChR ligands (like A-85380), this oxygen mimics the pyridine nitrogen of nicotine or the ether linkage of epibatidine, forming critical water-mediated bridges within the receptor binding pocket.

The Isopentyl Tail (The "Probe")

The isopentyl (3-methylbutyl) group provides a specific hydrophobic vector.

-

LogP Tuning: Unlike a methyl or ethyl group, the isopentyl chain adds significant lipophilicity, allowing the molecule to probe deep hydrophobic pockets (e.g., the "accessory pocket" in

nAChR) or improve affinity for lipid-facing GPCR domains (e.g., S1P1 receptors).

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: Mechanistic contributions of 3-IOA structural motifs to receptor binding.

Predicted Biological Targets[1]

Based on structural homology with known bioactive azetidines (e.g., Sazetidine-A, A-85380), 3-IOA is predicted to exhibit activity in the following domains:

Primary Target: Nicotinic Acetylcholine Receptor (nAChR)

The 3-alkoxyazetidine motif is a "privileged structure" for nAChR ligands.

-

Mechanism: The azetidine nitrogen (protonated) mimics the quaternary ammonium of acetylcholine. The ether oxygen mimics the H-bond acceptor.

-

Prediction: 3-IOA is likely a partial agonist or desensitizer of the

subtype.[1] The bulky isopentyl group may reduce efficacy (Vmax) compared to smaller analogs, potentially converting it into a functional antagonist useful for smoking cessation or antidepressant research.

Secondary Target: Sphingosine-1-Phosphate (S1P) Receptors

S1P modulators (like Fingolimod) often feature amino-alcohol or amino-ether cores with lipophilic tails.

-

Relevance: The isopentyl tail of 3-IOA mimics the lipid chain required to anchor the molecule into the S1P receptor binding cleft.

Physicochemical Profile (Calculated)

| Property | Value (Predicted) | Impact on Biology |

| Molecular Weight | 157.25 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |

| cLogP | ~1.8 - 2.1 | Optimal for CNS penetration (Brain/Plasma ratio > 1) |

| TPSA | ~21 Ų | High membrane permeability |

| pKa (Base) | ~9.2 | Predominantly ionized at pH 7.4, but with sufficient neutral fraction for diffusion |

Experimental Protocols

Synthesis of 3-(Isopentyloxy)azetidine (HCl Salt)

Note: This protocol assumes the use of N-protected intermediates to prevent polymerization.

Reagents:

-

1-Boc-3-hydroxyazetidine (Starting Material)

-

Isopentyl bromide (Alkylating agent)

-

Sodium Hydride (NaH, 60% dispersion)

-

DMF (Anhydrous)

-

TFA (Trifluoroacetic acid) or HCl/Dioxane

Workflow Visualization:

Figure 2: Synthetic route for generating the hydrochloride salt of 3-IOA.

Detailed Procedure:

-

Activation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under

. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. -

Etherification: Add isopentyl bromide (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 16h.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Deprotection: Dissolve the crude intermediate in

. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2h. -

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to yield 3-(Isopentyloxy)azetidine hydrochloride as a hygroscopic white/off-white solid.

In Vitro Activity Assay: Calcium Flux (nAChR)

To validate biological activity, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is recommended using cell lines stably expressing human

Protocol:

-

Cell Prep: Plate SH-EP1-h

cells in 96-well black plates. Incubate 24h. -

Dye Loading: Load cells with Calcium 6 dye (Molecular Devices) for 1h at 37°C.

-

Compound Prep: Dissolve 3-IOA.HCl in HBSS buffer. Prepare serial dilutions (0.1 nM to 10

M). -

Agonist Mode: Inject compound. Measure fluorescence increase (RFU) vs. time.

-

Antagonist Mode: Pre-incubate with 3-IOA for 5 min, then inject

concentration of Nicotine. Measure inhibition of signal.

Safety & Handling (E-E-A-T)

-

Hazard Identification: Azetidines are strained rings and can be alkylating agents. Treat as potential skin sensitizers and respiratory irritants.

-

Storage: The free base is volatile and prone to polymerization. Always store as the HCl or TFA salt at -20°C in a desiccator.

-

Stability: The ether linkage is stable, but the azetidine ring can open under harsh nucleophilic conditions (e.g., strong heating with thiols).

References

-

Holladay, M. W., et al. (1998). Structure-Activity Relationships of 3-Substituted Pyridine Analogs of Epibatidine. Journal of Medicinal Chemistry.[2] Link

-

Xiao, Y., et al. (2006).

Nicotinic Acetylcholine Receptors without Activation. Molecular Pharmacology. Link -

Kozikowski, A. P., et al. (2007). Synthesis and Bioactivity of 3-Alkoxyazetidines as Novel Nicotinic Ligands. Journal of Medicinal Chemistry.[2] Link

-

PubChem Compound Summary. (2024). Azetidine, 3-(pentyloxy)-, hydrochloride.[3]Link

Disclaimer: This guide describes potential biological activities based on SAR analysis and homologous structures. 3-(Isopentyloxy)azetidine is currently classified as a research chemical/intermediate. All biological testing must be conducted in compliance with local safety and ethical regulations.

Sources

- 1. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and pharmacological studies of 3-alkoxy-2,5-disubstituted-pyridinyl compounds as novel selective α4β2 nicotinic acetylcholine receptor ligands that reduce alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

In silico prediction of 3-(Isopentyloxy)azetidine ADMET properties

In Silico Prediction of 3-(Isopentyloxy)azetidine ADMET Properties: A Comprehensive Technical Guide

Executive Overview & Strategic Rationale

In modern drug discovery, optimizing the pharmacokinetic and safety profiles of a lead compound is as critical as establishing its pharmacodynamic potency. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prevents late-stage clinical attrition[1].

This technical guide provides an authoritative, self-validating computational workflow for evaluating 3-(Isopentyloxy)azetidine (CAS: 1220038-73-2)[2]. As a Senior Application Scientist, I approach this molecule not just as a string of atoms, but as a strategic building block. The azetidine ring serves as a conformationally restricted, low-molecular-weight basic center that typically improves metabolic stability and aqueous solubility compared to acyclic amines. Conversely, the isopentyloxy group provides a flexible, lipophilic vector designed to probe hydrophobic binding pockets. Understanding how these structural features causally dictate the molecule's ADMET profile is the core focus of this guide.

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity, we employ a dual-platform in silico approach utilizing3 for physicochemical profiling[3] and4 for graph-based signature toxicity modeling[4].

Protocol 1: Structural Translation & Physicochemical Profiling

-

Structure Definition: Identify the target scaffold. 3-(Isopentyloxy)azetidine consists of a four-membered nitrogen heterocycle substituted at the 3-position with an isopentyloxy (-O-CH2-CH2-CH(CH3)2) chain.

-

SMILES Generation: Translate the 2D structure into the canonical SMILES string: CC(C)CCOC1CNC1.

-

Platform Initialization: Navigate to the SwissADME web interface.

-

Execution: Input the SMILES string and execute the calculation for Lipinski parameters, Topological Polar Surface Area (TPSA), and gastrointestinal (GI) absorption metrics.

-

Self-Validation Check (Critical): Before accepting the data, cross-reference the output molecular weight against the theoretical value (143.23 g/mol ). A match confirms that the SMILES string was parsed without structural corruption.

Protocol 2: Pharmacokinetic & Toxicity Mapping

-

Platform Access: Access the pkCSM web server, which utilizes distance-based graph signatures to predict ADMET endpoints[5].

-

Input Configuration: Select the "SMILES" input mode and enter CC(C)CCOC1CNC1.

-

Model Selection: Engage the comprehensive "ADMET" prediction suite.

-

Execution & Export: Run the predictive models and extract endpoints including AMES toxicity, hERG inhibition, hepatotoxicity, and CYP450 interactions.

-

Model Consensus Check: Compare the predicted LogP from pkCSM with the SwissADME output. A variance of <0.5 log units confirms algorithmic consensus and validates the lipophilicity baseline used for subsequent predictions.

Self-validating computational workflow for ADMET profiling.

Quantitative Data Synthesis

The predictive data has been synthesized into structured tables to facilitate rapid medicinal chemistry decision-making.

Table 1: Physicochemical Properties & Drug-Likeness (Lipinski's Rule of Five)

| Property | Predicted Value | Optimal Threshold | Status |

| Molecular Weight (MW) | 143.23 g/mol | ≤ 500 g/mol | Pass |

| LogP (Lipophilicity) | 1.59 | ≤ 5 | Pass |

| H-Bond Donors (HBD) | 1 (Azetidine NH) | ≤ 5 | Pass |

| H-Bond Acceptors (HBA) | 2 (N, O atoms) | ≤ 10 | Pass |

| TPSA | 21.26 Ų | ≤ 140 Ų | Pass |

| Rotatable Bonds | 4 | ≤ 10 | Pass |

Table 2: Predicted Pharmacokinetic & Toxicity Profile

| ADMET Parameter | Predicted Outcome | Mechanistic Rationale |

| GI Absorption | High | Favorable LogP and low MW facilitate transcellular passive diffusion. |

| BBB Permeability | High | TPSA < 90 Ų and LogP ~1.59 strongly favor central nervous system penetration. |

| CYP450 Inhibition | Low Risk | Lacks complex aromatic scaffolds required for CYP3A4/CYP2D6 active site binding. |

| AMES Toxicity | Negative | Absence of structural alerts (e.g., aromatic amines, nitroaromatics) for mutagenicity. |

| hERG Inhibition | Negative | Lacks the classic hERG pharmacophore (basic amine + bulky lipophilic groups). |

| Hepatotoxicity | Low Risk | Aliphatic ether and azetidine ring do not readily form reactive electrophilic metabolites. |

Mechanistic Analysis of Predicted Properties

Absorption and Distribution Causality

The predicted high gastrointestinal absorption and blood-brain barrier (BBB) permeability are not arbitrary outputs; they are directly caused by the molecule's physicochemical geometry. A Topological Polar Surface Area (TPSA) of 21.26 Ų indicates a highly desolvated surface, which, combined with a LogP of 1.59, creates an ideal thermodynamic gradient for passive lipid bilayer diffusion. Furthermore, the lack of rigid, bulky aromatic systems prevents the molecule from acting as a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps.

Mechanistic pathway of passive blood-brain barrier permeation.

Metabolism and Toxicity Profiling

Metabolically, 3-(Isopentyloxy)azetidine presents a clean profile. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) typically require planar aromatic systems or specific hydrogen-bonding networks to anchor substrates in their catalytic heme centers. The purely aliphatic and saturated heterocyclic nature of this compound bypasses these active site requirements, resulting in a low risk of drug-drug interactions (DDIs).

From a safety perspective, the molecule is predicted to be AMES negative and hERG negative. The hERG potassium channel, a primary anti-target for cardiotoxicity, generally traps molecules that possess a basic amine tethered to bulky, lipophilic aromatic rings. While our target possesses a basic amine (the azetidine nitrogen), the isopentyloxy tail lacks the steric bulk and pi-stacking capability necessary to block the hERG channel pore.

References

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin. 1

-

Kar S, Leszczynski J. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Nature. 3

-

Pires DE, Blundell TL, Ascher DB. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry (ACS Publications). 4

-

Chemsrc. 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2. Chemsrc Database. 2

Sources

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2 | Chemsrc [chemsrc.com]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

The "Azetidine Switch": Physicochemical Profiling and Applications of 3-Alkoxyazetidines in Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. The strategic replacement of traditional saturated heterocycles—such as piperidine or pyrrolidine—with a strained azetidine ring is widely recognized as the [1]. Within this paradigm, 3-alkoxyazetidines have emerged as premier bioisosteres. They offer a highly tunable combination of geometric constraint, lowered lipophilicity, and precise basicity modulation, effectively rescuing lead compounds from common ADME-Tox liabilities like hERG channel inhibition and rapid metabolic clearance[2].

Core Physicochemical Characteristics & Causality

Basicity (pKa) Modulation

The basicity of a saturated nitrogen heterocycle dictates its ionization state at physiological pH, directly impacting aqueous solubility, membrane permeability, and off-target binding profiles.

-

The Liability of Traditional Rings : Piperidine and pyrrolidine possess highly basic nitrogens (approximate pKa ~11.0 and ~10.5, respectively)[1]. This excessive basicity frequently leads to lysosomal trapping and off-target hERG channel blockade, a major cardiovascular liability[2].

-

The Azetidine Paradox : Simply substituting a piperidine with an unsubstituted azetidine does not resolve the basicity issue. Due to significant ring strain (~26 kcal/mol), the basicity of the azetidine nitrogen remains critically high (pKa ~11.3)[1].

-

The 3-Alkoxy Solution : Introducing an alkoxy ether at the 3-position is a masterclass in electronic modulation. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework. Because the 4-membered ring is highly compact, this inductive effect strongly pulls electron density away from the nitrogen lone pair, effectively lowering the pKa to an optimal range of 8.5–9.5[1]. This subtle shift improves CNS penetration and oral bioavailability[2].

Lipophilicity (LogP/LogD) and Vector Positioning

-

Lipophilicity Reduction : The azetidine ring significantly lowers lipophilicity (LogP) compared to larger cyclic amines[1]. This is driven by the high polarity of the amine confined within a strained system, which reduces the hydrophobic surface area available for non-specific interactions[3]. For instance, the simplest derivative,, exhibits a highly polar computed XLogP3 of -0.5[4].

-

Vector Positioning : The sp³ geometry of the 3-position forces the alkoxy substituent to exit the core scaffold at a distinct angle (approximately 110°). This "puckered" conformation allows the molecule to access unique hydrophobic pockets in target proteins (e.g., GPCRs, kinases) that are geometrically inaccessible to planar or 6-membered ring systems[1].

Metabolic Stability

Cytochrome P450 (CYP450) enzymes typically oxidize saturated heterocycles at the highly exposed 3- or 4-positions. The 3-alkoxy substitution pattern physically and electronically blocks this common metabolic "soft spot" at the C3 position[1]. Furthermore, the rigidity of the azetidine ring prevents the nitrogen lone pair from adopting the ideal conformations required for N-dealkylation, thereby lowering overall metabolic clearance[3].

Quantitative Data Presentation

The following table summarizes the physicochemical impact of the "Azetidine Switch" compared to traditional cyclic amines, highlighting the causal relationship between structure and biological liability[1].

| Scaffold Type | Approx. pKa (Conjugate Acid) | Relative Lipophilicity (LogP) | Primary Biological Implication / Liability |

| Piperidine | ~11.0 | High | Highly basic; high risk of lysosomal trapping and hERG liability. |

| Pyrrolidine | ~10.5 | Moderate-High | Highly basic; potential phospholipidosis risk. |

| Azetidine (Unsubstituted) | ~11.3 | Low | Extreme basicity due to ring strain; persistent toxicity risks. |

| 3-Alkoxyazetidine | ~8.5 – 9.5 | Very Low (-0.5 for 3-methoxy) | Optimal ; Inductive effect lowers pKa. Improved CNS penetration and stability. |

Experimental Protocols for Physicochemical Validation

To ensure trust and reproducibility in lead optimization, the following self-validating protocols are standard for profiling the physicochemical properties of 3-alkoxyazetidines.

Protocol 1: Potentiometric pKa Determination

Causality & Rationale: Potentiometric titration is the gold standard for accurately determining the pKa of ionizable amines. Because 3-alkoxyazetidines may exhibit variable aqueous solubility depending on the size of the alkoxy substituent (e.g., a bulky 4-methylbenzyl group), a co-solvent system is often required to prevent precipitation during the neutral free-base phase[2].

-

Preparation : Dissolve 1-2 mg of the 3-alkoxyazetidine analyte in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength). If the compound is insoluble, utilize a methanol/water co-solvent mixture (e.g., 30% MeOH).

-

Acidification : Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl to fully protonate the azetidine nitrogen.

-

Titration : Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen atmosphere (to prevent CO₂ absorption, which skews pH readings) at a constant temperature of 25°C.

-

Data Analysis : Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation. If a co-solvent was utilized, apply the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa.

Protocol 2: Chromatographic Hydrophobicity Index (CHI) LogD Determination

Causality & Rationale: Traditional shake-flask methods are highly prone to errors due to emulsion formation with basic amines. A Reversed-Phase HPLC (CHI) method is utilized because it is faster, automatable, and correlates highly with true octanol-water partitioning without the risk of phase-separation artifacts[1].

-

Mobile Phase Setup :

-

Mobile Phase A: 50 mM Ammonium Acetate buffer adjusted to pH 7.4 (to determine LogD at physiological pH).

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

-

System Calibration : Inject a standard mixture of reference compounds with known LogD values (e.g., paracetamol, toluene, amiodarone) to generate a calibration curve of retention time (tR) versus LogD.

-

Sample Injection : Inject 5 µL of a 1 mM solution of the 3-alkoxyazetidine.

-

Gradient Run : Execute a fast linear gradient from 5% B to 95% B over 5 minutes using a C18 stationary phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Calculation : Determine the retention time of the analyte and interpolate its LogD7.4 value directly from the established calibration curve.

Mechanistic Visualizations

Decision logic for applying the 3-alkoxyazetidine switch to resolve basicity-driven liabilities.

Comparative metabolic pathway demonstrating CYP450 shielding by the 3-alkoxyazetidine core.

References

-

Title : 3-Methoxyazetidine | C4H9NO | CID 13401996 Source : PubChem - National Center for Biotechnology Information (NIH) URL :[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Isopentyloxy)azetidine

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry.[1][2] Their inherent ring strain and unique three-dimensional architecture offer novel vectors for exploring chemical space, often leading to compounds with improved physicochemical properties and biological activity.[2][3] Specifically, 3-substituted azetidines have emerged as valuable building blocks in the design of therapeutics for a range of diseases, including central nervous system disorders and inflammatory conditions.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes for preparing 3-(isopentyloxy)azetidine, a key intermediate for various pharmacologically active molecules.

The primary focus of this document is to present robust and scalable synthetic strategies, emphasizing the causality behind experimental choices and providing self-validating protocols. We will delve into the intricacies of the Williamson ether synthesis and the Mitsunobu reaction as applied to the azetidine core, offering insights into reaction optimization, potential side reactions, and purification strategies.

Strategic Approaches to 3-(Isopentyloxy)azetidine Synthesis

The synthesis of 3-(isopentyloxy)azetidine fundamentally involves the formation of an ether linkage at the 3-position of the azetidine ring. The two most prominent and reliable methods to achieve this transformation are the Williamson ether synthesis and the Mitsunobu reaction. Both strategies typically commence from a readily available precursor, N-protected 3-hydroxyazetidine. The choice of the nitrogen protecting group, most commonly a tert-butoxycarbonyl (Boc) group, is critical for ensuring the stability of the azetidine ring during the synthetic sequence and for facilitating subsequent deprotection steps.[5]

I. Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][7] In the context of 3-(isopentyloxy)azetidine synthesis, this translates to the deprotonation of N-Boc-3-hydroxyazetidine to form a potent nucleophile, which then displaces a halide from an isopentyl halide.

Causality of Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-3-hydroxyazetidine without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

-

Solvent Selection: An aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal for the Williamson ether synthesis.[8] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and, therefore, more nucleophilic, which accelerates the SN2 reaction.

-

Alkylating Agent: Isopentyl bromide is the preferred alkylating agent over isopentyl chloride due to the better leaving group ability of the bromide ion, leading to faster reaction rates.

-

Reaction Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting potential side reactions, such as elimination.

Visualizing the Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of 3-(Isopentyloxy)azetidine.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Isopentyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

Protocol for N-Boc-3-(isopentyloxy)azetidine:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add isopentyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(isopentyloxy)azetidine.

Protocol for Deprotection:

-

Dissolve N-Boc-3-(isopentyloxy)azetidine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5.0 eq) or a solution of HCl in dioxane (4M, 5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt can be used directly or further purified by recrystallization.

II. Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative and often milder route for the synthesis of ethers from alcohols.[9][10] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[9][11]

Causality of Experimental Design:

-

Reagent Stoichiometry: The Mitsunobu reaction typically requires a slight excess of the phosphine and azodicarboxylate reagents (1.2-1.5 eq) to ensure complete consumption of the starting alcohol.

-

Order of Addition: The order of addition of reagents is crucial for the success of the Mitsunobu reaction.[11] The alcohol, nucleophile (isopentyl alcohol in this case, which is unconventional but feasible for ether formation), and triphenylphosphine are typically mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature (0 °C). This controlled addition helps to manage the exothermic nature of the reaction and minimize the formation of side products.

-

Solvent: Anhydrous THF is the solvent of choice for the Mitsunobu reaction as it effectively dissolves all the reactants and does not interfere with the reaction mechanism.[11]

-

Work-up and Purification: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[11] Purification often requires careful column chromatography.

Visualizing the Mitsunobu Reaction Workflow

Caption: Workflow for the Mitsunobu Reaction for 3-(Isopentyloxy)azetidine Synthesis.

Detailed Experimental Protocol: Mitsunobu Reaction

Materials:

-

N-Boc-3-hydroxyazetidine

-

Isopentyl alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

Protocol for N-Boc-3-(isopentyloxy)azetidine:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), isopentyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazodicarboxylate byproduct.

Protocol for Deprotection:

-

Follow the deprotection protocol outlined in the Williamson Ether Synthesis section.

Comparative Analysis of Synthetic Routes

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Starting Materials | N-Boc-3-hydroxyazetidine, Isopentyl bromide | N-Boc-3-hydroxyazetidine, Isopentyl alcohol |

| Key Reagents | Strong base (e.g., NaH) | PPh₃, DIAD/DEAD |

| Reaction Conditions | 0 °C to RT/50 °C | 0 °C to RT |

| Stereochemistry | Inversion at the carbon bearing the leaving group (not applicable here) | Inversion at the alcohol carbon |

| Byproducts | Inorganic salts | Triphenylphosphine oxide, Hydrazodicarboxylate |

| Purification | Generally straightforward (extraction and chromatography) | Can be challenging due to byproduct removal |

| Scalability | Generally good, though handling of NaH requires care | Can be challenging on a large scale due to exothermic nature and byproduct removal |

| Atom Economy | Moderate | Poor |

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable and effective strategies for the preparation of 3-(isopentyloxy)azetidine. The Williamson ether synthesis is often favored for its simplicity, cost-effectiveness, and ease of purification, making it a more attractive option for large-scale synthesis. However, the Mitsunobu reaction offers a milder alternative that can be advantageous when dealing with sensitive substrates. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the availability of starting materials and reagents. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and efficiently synthesize this valuable azetidine building block.

References

- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (2006, December 31).

- 1-N-Boc-3-hydroxyazetidine | ADC Linker - MedchemExpress.com.

- Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).

- Mitsunobu reaction - Organic Synthesis.

- Azetidine Synthesis.

- 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists | Request PDF - ResearchGate.

- Mitsunobu reaction - Wikipedia.

- Phase Transfer Catalysis - Wordpress.

- Williamson ether synthesis - Wikipedia.

- PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE.

- Mechanism of the Mitsunobu Reaction - eScholarship.

- Mitsunobu Reaction - Organic Chemistry Portal.

- Mitsunobu Reaction - BYJU'S.

- PTC Selective O-Alkylation - PTC Organics, Inc.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).

- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- Williamson Ether Synthesis - ChemTalk. (2022, October 23).

- 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook.

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.